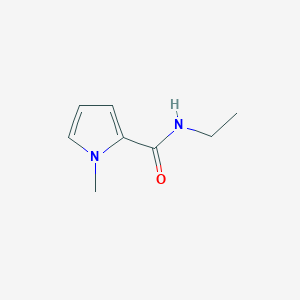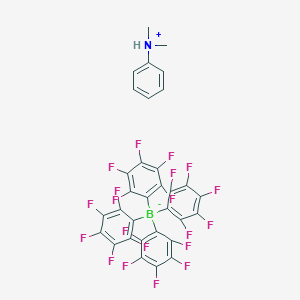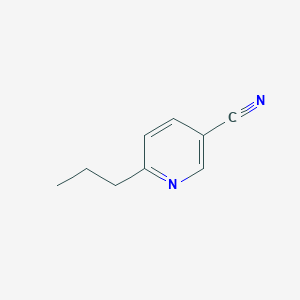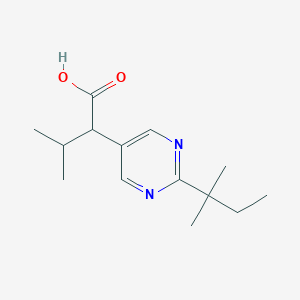
5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)-(9CI) is a chemical compound that belongs to the pyrimidine family. It is a white crystalline powder that is soluble in water and ethanol. This compound has attracted the attention of researchers due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)-(9CI) is not fully understood. However, studies have shown that it inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the production of inflammatory cytokines, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)-(9CI) has several biochemical and physiological effects. It has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)-(9CI) is its potential use as an anti-cancer drug. It has been found to exhibit antitumor activity in various cancer cell lines. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)-(9CI). One direction is to study its potential use as an anti-cancer drug in vivo. Another direction is to investigate its mechanism of action in more detail. Additionally, it may be worthwhile to study the potential use of this compound in the treatment of other diseases such as inflammation and pain.
Conclusion:
In conclusion, 5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)-(9CI) is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)-(9CI) can be achieved through various methods. One of the most commonly used methods is the reaction between 5-bromopyrimidine and 2-(1,1-dimethylpropyl)-1-iodoethane in the presence of a base such as potassium carbonate. This reaction results in the formation of 5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)-(9CI) with a yield of up to 70%.
Aplicaciones Científicas De Investigación
5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)-(9CI) has potential applications in various scientific research fields. One of the primary applications is in the field of medicinal chemistry. This compound has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory and analgesic properties. Additionally, this compound has been studied for its potential use as an anti-cancer drug.
Propiedades
Número CAS |
111654-45-6 |
|---|---|
Nombre del producto |
5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)-(9CI) |
Fórmula molecular |
C14H22N2O2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
3-methyl-2-[2-(2-methylbutan-2-yl)pyrimidin-5-yl]butanoic acid |
InChI |
InChI=1S/C14H22N2O2/c1-6-14(4,5)13-15-7-10(8-16-13)11(9(2)3)12(17)18/h7-9,11H,6H2,1-5H3,(H,17,18) |
Clave InChI |
RAMXRHPZQVMNTO-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=NC=C(C=N1)C(C(C)C)C(=O)O |
SMILES canónico |
CCC(C)(C)C1=NC=C(C=N1)C(C(C)C)C(=O)O |
Sinónimos |
5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



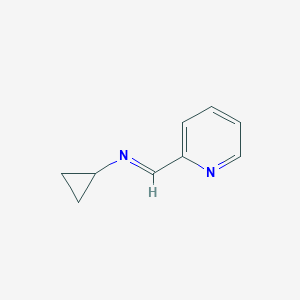
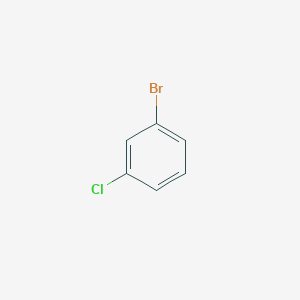
![Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44183.png)
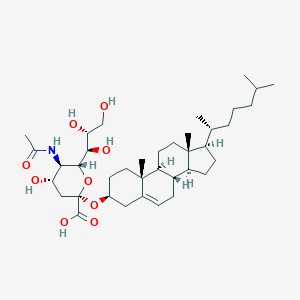
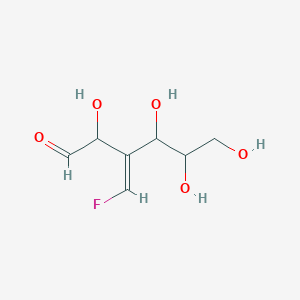
![Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44186.png)
![methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44187.png)
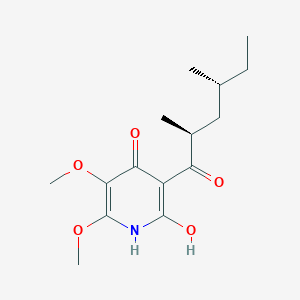
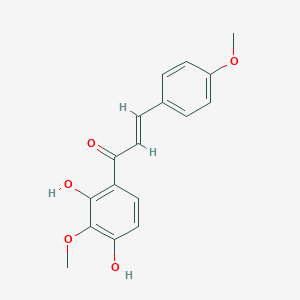
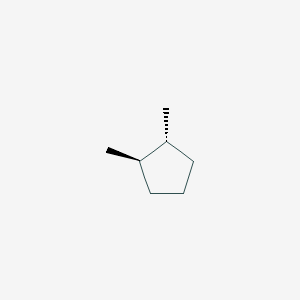
![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44194.png)
